
3-アミノ-5-(3-フルオロフェニル)チオフェン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2S and a molecular weight of 237.25 . It is a member of the class of organic compounds known as p-toluenesulfonamides, which are aromatic heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid consists of a thiophene ring substituted with an amino group at the 3rd position and a 3-fluorophenyl group at the 5th position . The carboxylic acid group is attached to the 2nd position of the thiophene ring .Physical And Chemical Properties Analysis
The boiling point of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is predicted to be 485.7±45.0 °C, and its density is predicted to be 1.453±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
合成戦略
研究者らは、チオフェン誘導体を取得するために、いくつかの合成方法を採用しています。
- 縮合反応: ゲヴァルト、パール・クノル、フィーセルマン、ヒンズベルク合成は一般的な方法です。 たとえば、ゲヴァルト反応はアミノチオフェン誘導体を生成します .
要約すると、3-アミノ-5-(3-フルオロフェニル)チオフェン-2-カルボン酸は、創薬、有機エレクトロニクス、腐食抑制、薬理学における有望な物質です。その多様な特性は、科学的な探求と革新を促し続けています。🧪🔬
詳細については、元の研究論文を参照してください 。ご不明な点がございましたら、お気軽にお問い合わせください!
作用機序
Target of Action
The primary targets of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid . Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4857±450 °C , and its density is 1.453±0.06 g/cm3 , which may influence its absorption and distribution in the body. The compound’s pKa is predicted to be 3.97±0.10 , which could affect its solubility and therefore its bioavailability.
Result of Action
The molecular and cellular effects of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules can affect the compound’s efficacy and the rate at which it is metabolized and excreted from the body.
実験室実験の利点と制限
The advantages of using 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid in lab experiments are that it is relatively easy to synthesize, has a wide range of potential applications, and is non-toxic. The main limitation of using 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid in lab experiments is that its mechanism of action is not yet fully understood. Additionally, 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid has been shown to interact with the G-protein coupled receptor GPR55, which can lead to adverse effects.
将来の方向性
There are several potential future directions for the study of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid. One potential direction is to further investigate its mechanism of action, as well as its interactions with GPR55. Additionally, further research could be done on its potential applications in the pharmaceutical, material science, and biochemistry fields. Finally, further research could be done to determine the optimal conditions for synthesizing 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid.
合成法
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid can be synthesized by several different methods. The most commonly used method is the reaction of 3-amino-5-chlorophenylthiophene-2-carboxylic acid and 3-fluorophenol in the presence of a base such as potassium carbonate. This reaction is carried out in a solvent such as acetonitrile at a temperature of around 80°C. Other methods for synthesizing 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid include the reaction of 3-amino-5-chlorophenylthiophene-2-carboxylic acid and 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate, and the reaction of 3-amino-5-chlorophenylthiophene-2-carboxylic acid and 3-fluorobenzaldehyde in the presence of a base such as potassium hydroxide.
Safety and Hazards
特性
IUPAC Name |
3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-3-1-2-6(4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITCHLVBEMEQSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(S2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

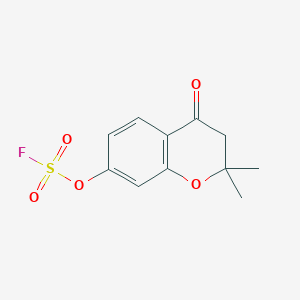

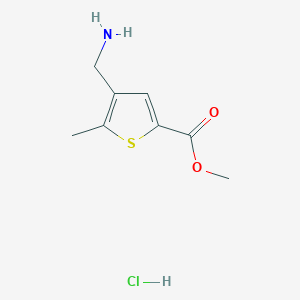
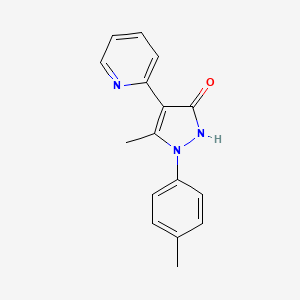
![N-[1-(Methoxymethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2395629.png)
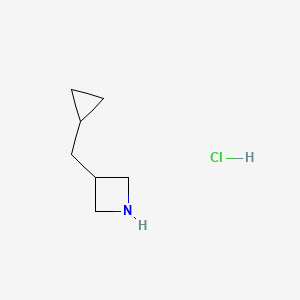
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2395631.png)
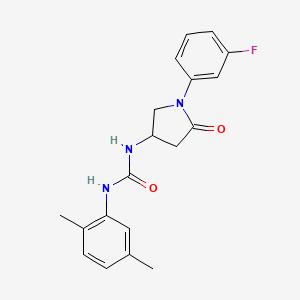

![2,4-dichloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2395638.png)

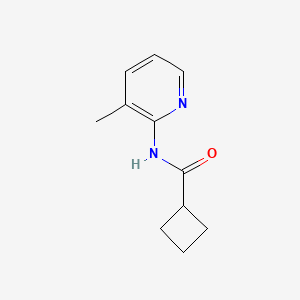
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395641.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2395645.png)